(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride
CAS No.: 1158469-22-7
Cat. No.: VC8052945
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride - 1158469-22-7](/images/structure/VC8052945.png)
Specification
CAS No. | 1158469-22-7 |
---|---|
Molecular Formula | C13H22ClNO2 |
Molecular Weight | 259.77 g/mol |
IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H |
Standard InChI Key | FKCSKOBWRQZWKT-UHFFFAOYSA-N |
SMILES | CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl |
Canonical SMILES | CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The compound’s systematic name, (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride, reflects its substituent arrangement. The free base form (prior to hydrochloride salt formation) has the molecular formula C₁₃H₂₁NO₂, while the hydrochloride salt adopts C₁₃H₂₂ClNO₂. Its molecular weight is 259.77 g/mol, consistent with analogous dimethoxy-substituted amine hydrochlorides .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₂ClNO₂ |
Molecular Weight | 259.77 g/mol |
CAS Registry Number | 54690-19-6 (similar compounds) |
Salt Form | Hydrochloride |
The 2,4-dimethoxyphenyl group contributes electron-donating effects via methoxy substituents, enhancing the amine’s nucleophilicity and influencing its interaction with biological targets.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a multi-step process:
-
Formation of the Free Amine:
-
Reductive Amination: Reacting 2,4-dimethoxybenzaldehyde with butan-2-amine under reductive conditions (e.g., sodium cyanoborohydride) yields the secondary amine.
-
Alternative Pathway: Nucleophilic substitution between 2,4-dimethoxybenzyl chloride and butan-2-amine in the presence of a base (e.g., potassium carbonate) in anhydrous toluene.
-
-
Salt Formation:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Reductive Amination | NaBH₃CN, MeOH, rt, 12 h | 65–75 |
HCl Salt Formation | HCl (g), EtOH, 0°C, 1 h | >90 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (water, ethanol) but limited solubility in non-polar solvents (hexane). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O):
-
δ 6.85–6.75 (m, 2H, aromatic), δ 3.85 (s, 6H, OCH₃), δ 3.50–3.20 (m, 3H, NCH₂ and CH), δ 1.60–1.20 (m, 4H, butyl chain).
-
-
IR (KBr):
Applications in Research
Medicinal Chemistry
The compound serves as a precursor in synthesizing analogs for anticancer and neuropharmacological agents. Its dimethoxy motif is prevalent in ligands targeting kinase enzymes .
Material Science
As a chiral amine, it facilitates asymmetric synthesis of optically active compounds, useful in polymer and catalyst design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume